imidazóis

Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring with one nitrogen atom at position 1 and another nitrogen or oxygen atom at position 3. These molecules exhibit diverse chemical properties due to their unique structure, making them versatile in various applications.

Commonly used imidazoles include 2-methylimidazole and 4-methylimidazole, which find applications in pharmaceuticals, agricultural chemicals, and industrial processes. In the pharmaceutical industry, imidazoles are utilized as intermediates or active ingredients in antifungal drugs like clotrimazole. Their ability to inhibit fungal growth makes them valuable in treating various skin infections.

In agriculture, certain imidazoles serve as insecticides, contributing to pest control strategies by disrupting specific nervous system functions of insects. Moreover, their role as fungicides further enhances crop protection, ensuring higher yields and better quality produce.

The versatile structural features of imidazoles allow for modification through functional groups at various positions within the ring, leading to a wide range of potential derivatives with tailored properties for different applications.

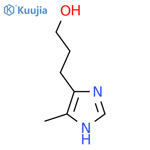

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

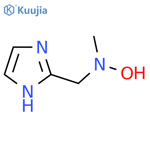

N-(1H-imidazol-2-yl)methyl-N-methylhydroxylamine | 1539198-75-8 | C5H9N3O |

|

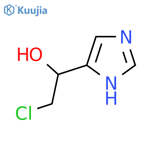

2-chloro-1-(1H-imidazol-5-yl)ethan-1-ol | 2229033-76-3 | C5H7ClN2O |

|

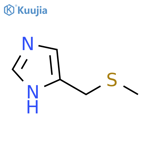

4-(methylsulfanyl)methyl-1H-imidazole | 1071755-06-0 | C5H8N2S |

|

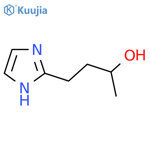

4-(1H-imidazol-2-yl)butan-2-ol | 2162088-65-3 | C7H12N2O |

|

4-(2-methylcyclopropyl)-1H-imidazole | 2228758-64-1 | C7H10N2 |

|

4-methyl-5-(2S)-oxiran-2-yl-1H-imidazole | 2227754-21-2 | C6H8N2O |

|

2-(1H-imidazol-5-yl)prop-2-en-1-amine | 147643-68-3 | C6H9N3 |

|

4-(pentan-3-yl)-1H-imidazole | 1312671-09-2 | C8H14N2 |

|

3-(4-methyl-1H-imidazol-5-yl)propan-1-ol | 754974-35-1 | C7H12N2O |

|

(2-methyl-1H-imidazol-5-yl)methanethiol | 1896912-00-7 | C5H8N2S |

Literatura Relacionada

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

5. Back matter

Fornecedores recomendados

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados